molecular formula C22H18F2N4O6S B5590186 3-(difluoromethylsulfonyl)-4-(4-methoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

3-(difluoromethylsulfonyl)-4-(4-methoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

Cat. No.: B5590186
M. Wt: 504.5 g/mol
InChI Key: YQEXWEDRTPJWLA-DHRITJCHSA-N
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Description

3-(difluoromethylsulfonyl)-4-(4-methoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide is a useful research compound. Its molecular formula is C22H18F2N4O6S and its molecular weight is 504.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(difluoromethyl)sulfonyl]-4-[(4-methoxyphenyl)amino]-N'-(3-nitrobenzylidene)benzohydrazide is 504.09151180 g/mol and the complexity rating of the compound is 855. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Bioactivity and DNA Interaction

Bioactive Schiff Base Compounds

Research on similar Schiff base compounds has shown their remarkable activities in antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and interaction with Salmon sperm DNA via intercalation mode. These compounds' DNA binding affinities highlight their potential in drug design and pharmacological applications, suggesting a similar potential for the chemical due to structural similarities (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Inhibitory Activities and Molecular Docking

Protease Inhibitors

A study on sulfonyl amino acyl hydroxamates, related structurally to the compound of interest, found these compounds to be effective inhibitors of bacterial collagenase, a protease involved in the degradation of extracellular matrix. This suggests potential applications of the compound in combating bacterial infections and in research focused on tissue repair and regeneration (Clare, Scozzafava, & Supuran, 2001).

Antioxidant Activity and Tautomers

Theoretical Investigation on Antioxidant Activity

A theoretical study on the antioxidant behavior of similar Schiff bases and their tautomers suggests that compounds like 3-[(difluoromethyl)sulfonyl]-4-[(4-methoxyphenyl)amino]-N'-(3-nitrobenzylidene)benzohydrazide could exhibit significant antioxidant properties. This highlights the potential use of such compounds in developing antioxidant agents (Ardjani & Mekelleche, 2017).

Synthesis and Catalytic Properties

Dioxomolybdenum(VI) Complexes with Hydrazone Ligands

Research involving the synthesis and characterization of dioxomolybdenum(VI) complexes with hydrazone ligands related to the compound of interest has demonstrated effective catalytic properties for sulfoxidation. This indicates potential applications of such compounds in catalysis, particularly in organic synthesis and industrial processes (Jin, 2012).

Properties

IUPAC Name

3-(difluoromethylsulfonyl)-4-(4-methoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O6S/c1-34-18-8-6-16(7-9-18)26-19-10-5-15(12-20(19)35(32,33)22(23)24)21(29)27-25-13-14-3-2-4-17(11-14)28(30)31/h2-13,22,26H,1H3,(H,27,29)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEXWEDRTPJWLA-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.